molecular formula C11H13N3O4S2 B216503 4-Methoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide

4-Methoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide

Cat. No. B216503
M. Wt: 315.4 g/mol
InChI Key: HWANRMZBMRDSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide involves the inhibition of various enzymes and signaling pathways that play a crucial role in disease progression. For example, it inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a significant role in cancer progression. It also inhibits the activity of NF-κB, a signaling pathway that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and regulate glucose metabolism. Additionally, it has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-Methoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide in lab experiments is its high potency and specificity. It exhibits potent inhibitory activity against various enzymes and signaling pathways, making it an ideal compound for studying disease mechanisms. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are various future directions for the research and development of 4-Methoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide. One of the most significant directions is its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and diabetes. Additionally, further studies are needed to understand its mechanism of action and optimize its efficacy and bioavailability. Furthermore, the development of novel synthesis methods and analogs of this compound can lead to the discovery of more potent and specific therapeutic agents.

Synthesis Methods

The synthesis of 4-Methoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 5-methoxymethyl-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization, column chromatography, or HPLC.

Scientific Research Applications

4-Methoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide has shown promising results in various scientific research applications. One of the most significant applications is its potential as a therapeutic agent for various diseases such as cancer, inflammation, and diabetes. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-diabetic properties by regulating glucose metabolism.

properties

Molecular Formula

C11H13N3O4S2

Molecular Weight

315.4 g/mol

IUPAC Name

4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C11H13N3O4S2/c1-17-7-10-12-13-11(19-10)14-20(15,16)9-5-3-8(18-2)4-6-9/h3-6H,7H2,1-2H3,(H,13,14)

InChI Key

HWANRMZBMRDSNS-UHFFFAOYSA-N

SMILES

COCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

COCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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